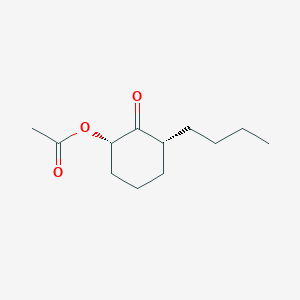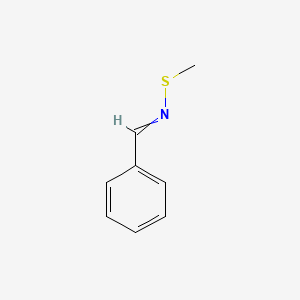
Benzaldehyde S-methylthioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde S-methylthioxime is an organic compound that belongs to the class of oximes It is derived from benzaldehyde, which is a simple aromatic aldehyde with a characteristic almond-like odor
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde S-methylthioxime typically involves the reaction of benzaldehyde with S-methylthiohydroxylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired oxime derivative. The general reaction can be represented as follows:
C6H5CHO+HSCH3NH2→C6H5CH=NOSCH3+H2O
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Benzaldehyde S-methylthioxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
Benzaldehyde S-methylthioxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of Benzaldehyde S-methylthioxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can impact cellular processes, such as oxidative stress response and enzyme activity.
Comparaison Avec Des Composés Similaires
Benzaldehyde oxime: Similar structure but lacks the S-methyl group.
Benzylideneacetone: Contains a similar aromatic aldehyde moiety but with different functional groups.
Phenylacetaldehyde oxime: Another oxime derivative with a different aromatic aldehyde base.
Uniqueness: Benzaldehyde S-methylthioxime is unique due to the presence of the S-methylthioxime group, which imparts distinct chemical properties and potential applications. Its ability to form stable complexes with metal ions and undergo specific redox reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
61076-36-6 |
|---|---|
Formule moléculaire |
C8H9NS |
Poids moléculaire |
151.23 g/mol |
Nom IUPAC |
N-methylsulfanyl-1-phenylmethanimine |
InChI |
InChI=1S/C8H9NS/c1-10-9-7-8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
XKZFIMRUXOBNDB-UHFFFAOYSA-N |
SMILES canonique |
CSN=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


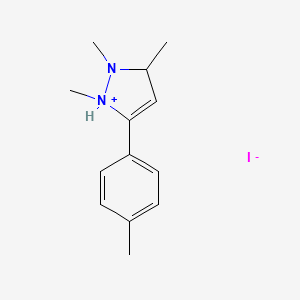
![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)

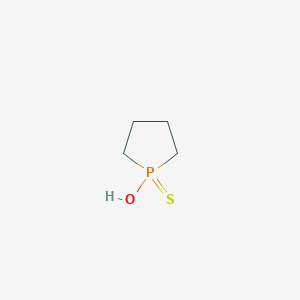
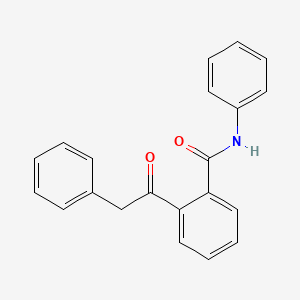

![5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14594294.png)

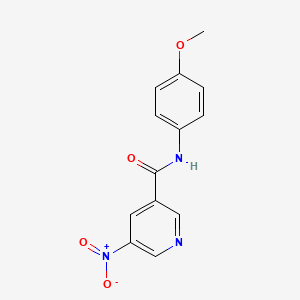
![3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-](/img/structure/B14594300.png)
![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)
![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)

